molecular formula C9H9ClN4OS B2880783 4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine CAS No. 1823229-87-3

4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine

Cat. No. B2880783
CAS RN: 1823229-87-3
M. Wt: 256.71
InChI Key: QRJXQMJMMQKXIA-UHFFFAOYSA-N
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Description

“4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine” is a chemical compound with the CAS Number: 1823229-87-3 . It has a molecular weight of 256.72 . The IUPAC name for this compound is 4-(7-chlorothiazolo[4,5-d]pyrimidin-2-yl)morpholine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d] pyrimidine-2 (3 H)-thione . This was then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN4OS/c10-7-6-8 (12-5-11-7)13-9 (16-6)14-1-3-15-4-2-14/h5H,1-4H2 . This indicates the presence of a thiazolo[4,5-d]pyrimidine core with a morpholine ring attached .


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Antimicrobial Agents

Compounds with the thiazolo[4,5-d]pyrimidin structure have been investigated for their antimicrobial properties . These compounds have shown effectiveness against a variety of microorganisms, making them potential candidates for the development of new antimicrobial drugs. Their mechanism of action often involves interfering with the synthesis of essential components of the microbial cell, leading to cell death .

Organic Electronics

Thiazolo[5,4-d]thiazoles, which are closely related to thiazolo[4,5-d]pyrimidines, have been identified as promising building blocks in organic electronics . They possess appealing features for applications such as semiconductors due to their ability to expand the conjugated backbone of the material, which is crucial for electronic properties .

Kinase Inhibition

The thiazolo[4,5-d]pyrimidin scaffold is a part of kinase inhibitors, which are important in the treatment of various diseases, including cancer . Kinases are enzymes that play a critical role in signaling pathways within cells, and their dysregulation is often associated with disease states. Inhibitors targeting specific kinases can help in controlling disease progression .

Phosphatidylinositol 3-Kinase Inhibition

This class of compounds has been explored as inhibitors of phosphatidylinositol 3-kinase (PI3K) . PI3K is involved in cell growth, proliferation, differentiation, and survival. Inhibitors of PI3K have potential applications in treating cancers where this pathway is dysregulated .

Modulation of Nicotinic Acetylcholine Receptors

Thiazolo[4,5-d]pyrimidines have been studied as positive allosteric modulators of α7 nicotinic acetylcholine receptors . These receptors are involved in cognitive processes, and modulating their activity can have therapeutic benefits in conditions such as Alzheimer’s disease and schizophrenia .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c10-7-6-8(12-5-11-7)13-9(16-6)14-1-3-15-4-2-14/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJXQMJMMQKXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823229-87-3
Record name 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine
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